molecular formula C39H39N3O6 B600938 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol CAS No. 1391052-16-6

1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol

Cat. No. B600938
CAS RN: 1391052-16-6
M. Wt: 645.76
InChI Key:
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Description

The compound “1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol” is a complex organic molecule. It is also known as Carvedilol Related Compound A . The empirical formula of the compound is C36H43N3O7 .


Molecular Structure Analysis

The molecular weight of the compound is 645.74 . The compound consists of two carbazole groups attached to a propan-2-ol backbone via ether linkages .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 645.74 and an empirical formula of C39H39N3O6 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

Enhancement of Drug Solubility and Dissolution Rate

Carvedilol Impurity D has been studied for its potential to enhance the solubility and dissolution rate of drugs. Research has shown that when combined with halloysite nanotubes (HNTs), it can significantly improve these properties . This application is particularly valuable in pharmaceuticals, where increased solubility can lead to better bioavailability and efficacy of drugs.

High-Performance Liquid Chromatography (HPLC) Analysis

The compound is utilized in the development of HPLC methods for the simultaneous determination of carvedilol and its impurities in pharmaceutical tablets . This analytical application is crucial for quality control in the pharmaceutical industry, ensuring the safety and consistency of medicinal products.

Drug-Nanoclay Composite Research

In the field of nanotechnology, Carvedilol Impurity D is used to create drug-nanoclay composites. These composites aim to modify the drug release profile and enhance the stability of the active pharmaceutical ingredient .

Pharmaceutical Degradation Studies

The compound is also instrumental in studying the degradation of pharmaceuticals. It helps in understanding the stability of carvedilol under various conditions and in the presence of different impurities, which is vital for the development of stable and effective drug products .

Advanced Drug Delivery Systems

Research into advanced drug delivery systems utilizes Carvedilol Impurity D to investigate new ways of delivering medications. By incorporating the compound into various delivery matrices, scientists can explore innovative methods to improve therapeutic outcomes .

Synthesis of Novel Pharmaceutical Compounds

Carvedilol Impurity D is used as a precursor in the synthesis of novel pharmaceutical compounds. Its unique structure allows for the creation of new molecules with potential therapeutic applications .

Antioxidant Activity Studies

Due to its structural similarity to carvedilol, which has antioxidant properties, Carvedilol Impurity D is used in research to study its potential antioxidant activity. This could lead to applications in diseases where oxidative stress is a contributing factor .

Mechanism of Action

Target of Action

Carvedilol Impurity D, also known as “752E927E0O” or “Carvedilol EP Impurity D”, primarily targets beta-adrenergic receptors . The compound is a non-selective beta-adrenergic antagonist, which means it blocks both beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart function and blood pressure .

Mode of Action

Carvedilol Impurity D inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .

Pharmacokinetics

Carvedilol Impurity D, like Carvedilol, belongs to the Biopharmaceutical Classification System (BCS) class II drugs, indicating it has low solubility and poor bioavailability . The compound is primarily metabolized in the liver, with less than 2% of the dose excreted renally as unchanged drug

Result of Action

The molecular and cellular effects of Carvedilol Impurity D’s action primarily involve the reduction of heart rate and blood pressure . By blocking beta-adrenergic receptors, it reduces the effects of adrenaline and noradrenaline on the heart and blood vessels, leading to a decrease in heart rate and blood pressure . This can help manage conditions like hypertension and heart failure .

Action Environment

The action, efficacy, and stability of Carvedilol Impurity D can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH of the environment . Additionally, factors like temperature and humidity could potentially affect the stability of the compound . .

properties

IUPAC Name

1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBVSUHNTUBUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol

CAS RN

1391052-16-6
Record name 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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